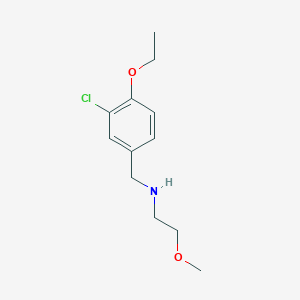
N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine, also known as CHEMBL299919, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. It is a member of the benzylamine class of compounds and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine is not fully understood. However, it is believed to act as a ligand for certain receptors in the brain, leading to changes in neurotransmitter release and uptake.
Biochemical and Physiological Effects:
N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to changes in behavior and mood. It has also been found to have potential anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine in lab experiments is its specificity for certain receptors in the brain. This allows researchers to target specific pathways and study their function. However, one limitation is its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research involving N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine. One area of interest is its potential use in the treatment of certain neurological disorders, such as depression and anxiety. Another area of research involves its potential use as a tool for studying the function of specific receptors in the brain. Additionally, there is interest in developing more specific and potent analogs of N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine for use in research.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine involves the reaction of 3-chloro-4-ethoxybenzaldehyde with 2-methoxyethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine has been studied for its potential applications in scientific research. It has been found to have affinity for certain receptors in the brain, including the serotonin transporter and the dopamine transporter. This has led to research into its potential use as a tool for studying the function of these receptors.
Propriétés
Formule moléculaire |
C12H18ClNO2 |
|---|---|
Poids moléculaire |
243.73 g/mol |
Nom IUPAC |
N-[(3-chloro-4-ethoxyphenyl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C12H18ClNO2/c1-3-16-12-5-4-10(8-11(12)13)9-14-6-7-15-2/h4-5,8,14H,3,6-7,9H2,1-2H3 |
Clé InChI |
UDOZIXZCQPQAPZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCOC)Cl |
SMILES canonique |
CCOC1=C(C=C(C=C1)CNCCOC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)




![4-{[(3-Chlorophenyl)amino]carbonyl}isophthalic acid](/img/structure/B275455.png)
![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)
![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)
![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)

![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)